Product packaging for BoC-L-isoleucine amide(Cat. No.:CAS No. 94888-34-3)

BoC-L-isoleucine amide

Cat. No.: B1422827
CAS No.: 94888-34-3
M. Wt: 230.3 g/mol
InChI Key: ZXLNERXKXKBCJS-YUMQZZPRSA-N
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Description

Context of N-Protected Amino Acid Amides in Peptide Chemistry

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a cornerstone of bioorganic chemistry and drug discovery. sigmaaldrich.com A fundamental challenge in creating a specific peptide sequence is controlling the reactive amino and carboxyl groups of the amino acid building blocks to prevent unwanted side reactions, such as self-condensation. brieflands.com This is achieved through the use of protecting groups. N-protected amino acid amides are crucial intermediates in this process. By temporarily blocking the N-terminus of an amino acid, chemists can selectively activate the C-terminus for amide bond formation with the free amino group of another amino acid. sigmaaldrich.com This iterative process of deprotection and coupling allows for the stepwise construction of a peptide chain with a precisely defined sequence. brieflands.com

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in organic synthesis, particularly in peptide chemistry. chemistrysteps.comfishersci.co.uk Its popularity stems from several key advantages. The Boc group is easily introduced onto the amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This reaction is typically high-yielding and can be performed under relatively mild conditions. fishersci.co.uk

Crucially, the Boc group is stable to a wide range of reaction conditions, including those used for peptide coupling and the cleavage of other types of protecting groups, allowing for orthogonal protection strategies. organic-chemistry.org However, it is readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). fishersci.co.ukwikipedia.org The mechanism of deprotection involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and carbon dioxide, leaving the free amine. chemistrysteps.com This acid-lability allows for selective deprotection without compromising the integrity of the newly formed peptide bonds. libretexts.org

Significance of L-Isoleucine as a Chiral Building Block

L-isoleucine is one of the twenty proteinogenic amino acids and is classified as an essential amino acid for humans. units.it In the context of organic synthesis, its most important feature is its chirality. L-isoleucine possesses two chiral centers, at the α-carbon and the β-carbon, which imparts a specific three-dimensional arrangement to molecules that incorporate it. This inherent stereochemistry is invaluable for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. symeres.com

The use of L-isoleucine and its derivatives, like N2-tert-Butoxycarbonyl-L-Isoleucinamide, as chiral building blocks allows for the transfer of this defined stereochemistry into the target molecule. consensus.appacs.org This strategy is fundamental to asymmetric synthesis, enabling the creation of complex natural products, pharmaceuticals, and other chiral materials with high stereoselectivity.

Overview of Research Trajectories for N2-tert-Butoxycarbonyl-L-Isoleucinamide and its Derivatives

Research involving N2-tert-Butoxycarbonyl-L-Isoleucinamide and its derivatives is diverse and continues to expand. A significant area of focus is its application in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. For instance, derivatives of Boc-L-isoleucine amide are utilized in the creation of complex peptide natural products and their analogs.

Recent studies have demonstrated the use of N-Boc-L-isoleucine in the synthesis of various amide derivatives. researchgate.net One such study involved the reaction of N-tert-butyloxycarbonyl-L-isoleucine with different aromatic amines to produce the corresponding amides. researchgate.net Subsequent deprotection of the Boc group yielded the free amine, which could be further functionalized. researchgate.net

Furthermore, Boc-L-isoleucine and its derivatives are employed as intermediates in the synthesis of more complex molecules. For example, it has been incorporated into the synthesis of novel tubulysin (B8622420) analogs, which are potent cytotoxic agents with potential applications as payloads for antibody-drug conjugates (ADCs). amazonaws.com The synthesis of these complex molecules often involves multiple steps, including the coupling of Boc-protected amino acids and subsequent deprotection to allow for further chemical transformations. amazonaws.com

The development of efficient and racemization-free methods for the synthesis of Nα-protected amino acid amides remains an active area of research. organic-chemistry.orgthieme-connect.com These methods are crucial for preserving the stereochemical integrity of the chiral amino acid building blocks throughout the synthetic sequence.

Interactive Data Table: Properties of N2-tert-Butoxycarbonyl-L-Isoleucinamide

PropertyValue
IUPAC Name (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanamide
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
Appearance White to off-white powder
Chirality (2S,3S)

Interactive Data Table: Common Reagents in Boc-Protected Amino Acid Chemistry

ReagentFunction
Di-tert-butyl dicarbonate (Boc₂O)Boc protection of amines wikipedia.org
Trifluoroacetic acid (TFA)Boc deprotection fishersci.co.ukwikipedia.org
Dicyclohexylcarbodiimide (B1669883) (DCC)Coupling reagent for amide bond formation brieflands.com
1-Hydroxybenzotriazole (B26582) (HOBt)Additive to suppress racemization during coupling organic-chemistry.orgthieme-connect.com
4-Dimethylaminopyridine (DMAP)Base catalyst for Boc protection wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O3 B1422827 BoC-L-isoleucine amide CAS No. 94888-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLNERXKXKBCJS-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N2 Tert Butoxycarbonyl L Isoleucinamide and Its Derivatives

Fundamental Amide Bond Formation Strategies for Amino Acid Amides

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orgchemistrysteps.com Consequently, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Coupling Reagents in Amidation Reactions

A variety of coupling reagents have been developed to promote the formation of amide bonds under mild conditions, minimizing side reactions and preserving the stereochemical integrity of the amino acid.

N,N′-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for the synthesis of amides from carboxylic acids and amines. chemistrysteps.compeptide.comkhanacademy.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and N,N'-dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. peptide.com

In the synthesis of Boc-L-isoleucine amides, Boc-L-isoleucine is reacted with an amine in the presence of DCC. acgpubs.org A study by Sunkur et al. demonstrated the use of DCC in dichloromethane (B109758) (CH2Cl2) at room temperature for the synthesis of various N-Boc-L-isoleucine amide derivatives with yields ranging from 74% to 91%. acgpubs.org

Table 1: DCC-Mediated Synthesis of Boc-L-isoleucine Amides

Amine Solvent Yield (%) Reference
Aromatic Amine a CH2Cl2 91 acgpubs.org
Aromatic Amine b CH2Cl2 74 acgpubs.org

While DCC is an effective coupling agent, its use can sometimes lead to side reactions and racemization of the chiral amino acid center. To mitigate these issues, 1-Hydroxybenzotriazole (B26582) (HOBt) is frequently used as an additive in conjunction with carbodiimides like DCC. bachem.comresearchgate.netrsc.orgomizzur.com HOBt acts as a trapping agent for the reactive O-acylisourea intermediate, converting it into a more stable and less reactive HOBt-ester. This active ester then reacts with the amine to form the amide bond, suppressing the formation of N-acylurea byproduct and minimizing epimerization. acgpubs.orgbachem.com

The combination of DCC and HOBt has been successfully employed in the synthesis of Boc-L-isoleucine amides, leading to high yields and reduced levels of side products. acgpubs.orgresearchgate.net For instance, the reaction of Boc-L-isoleucine with various aromatic amines in the presence of both DCC and HOBt afforded the corresponding amides in good yields. acgpubs.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is another popular water-soluble carbodiimide (B86325) used for amide bond formation. chemistrysteps.com A key advantage of EDC is that its urea (B33335) byproduct is water-soluble, facilitating its removal during the work-up procedure through simple aqueous extraction. peptide.com

Similar to DCC, EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The reaction is often carried out in the presence of an additive like HOBt or 4-(N,N-dimethylamino)pyridine (DMAP) to improve efficiency and reduce side reactions. nih.gov In a study on the coupling of electron-deficient amines, the combination of EDC, DMAP, and a catalytic amount of HOBt was found to be effective. nih.gov The proposed mechanism involves the formation of a reactive HOBt ester, which then reacts with DMAP to form a highly reactive acyliminium ion intermediate that is readily attacked by the amine. nih.gov

p-Toluenesulphonyl chloride (TsCl), commonly known as tosyl chloride, can also be used to activate carboxylic acids for amidation. The reaction of a carboxylic acid with TsCl in the presence of a base, such as pyridine, is thought to form a mixed anhydride (B1165640), which is a highly reactive species. This mixed anhydride is then readily attacked by an amine to yield the corresponding amide. This method provides an alternative to carbodiimide-based couplings.

Di-tert-butyl dicarbonate (B1257347) (Boc2O or Boc anhydride) is primarily known as a reagent for the protection of amine groups by forming a tert-butoxycarbonyl (Boc) carbamate (B1207046). wikipedia.orgmychemblog.comchemicalbook.com This protection is a crucial step in peptide synthesis to prevent the amine group of one amino acid from reacting with the activated carboxyl group of another. The Boc group is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA). wikipedia.org

Interestingly, beyond its role as a protecting agent, Boc2O can also be utilized as a carboxyl-activating agent for amide bond formation in a one-pot procedure. tandfonline.com In this methodology, the carboxylic acid is treated with Boc2O in the presence of a base and a catalytic amount of a nucleophile like DMAP. This in situ activation generates a mixed anhydride that can then react with an amine to form the amide bond. This dual functionality of Boc2O streamlines the synthetic process by combining protection and activation steps. tandfonline.com

Table 2: Summary of Coupling Reagents and Additives

Reagent/Additive Function Key Features
N,N′-Dicyclohexylcarbodiimide (DCC) Coupling Reagent Forms insoluble DCU byproduct. peptide.com
1-Hydroxybenzotriazole (HOBt) Additive Reduces racemization and side reactions. acgpubs.orgbachem.comrsc.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling Reagent Water-soluble urea byproduct. chemistrysteps.compeptide.com
p-Toluenesulphonyl Chloride (TsCl) Activating Agent Forms a mixed anhydride intermediate.

Reaction Conditions and Solvents in Amidation

The amidation of N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-isoleucine) to form its corresponding amide is a critical step that relies on precise control of reaction conditions and the appropriate choice of solvents. The most common method involves the activation of the carboxylic acid group followed by reaction with an amine. acgpubs.org Coupling reagents are frequently employed to facilitate this transformation, minimizing side reactions and enhancing yield.

A widely used method involves the use of N,N′-Dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of an additive like 1-hydroxybenzotriazole (HOBt). acgpubs.orgresearchgate.net HOBt is known to suppress racemization and improve reaction efficiency. acgpubs.org The reaction is typically carried out in an inert aprotic solvent. Dichloromethane (DCM) is a common choice as it effectively dissolves the Boc-protected amino acid and is unreactive under the reaction conditions. acgpubs.orgpeptide.com

The selection of a solvent is paramount for successful peptide synthesis, as it must effectively solvate the reactants and the growing peptide chain. peptide.com Common solvents used in peptide synthesis, including the amidation of Boc-protected amino acids, are N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and DCM. peptide.comresearchgate.net NMP is often considered a superior solvent due to its high polarity, which aids in solvating the resin and can lead to improved coupling yields. peptide.comresearchgate.net For particularly challenging or sparingly-soluble peptide segments, more powerful solvent systems, such as mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM or trichloromethane (TCM), may be employed. nih.gov

Table 1: Common Solvents in Boc-L-isoleucine Amidation

Solvent Abbreviation Properties and Applications
Dichloromethane DCM Good for dissolving Boc-amino acids and swelling polystyrene resins; often used in Boc chemistry. peptide.com
N,N-Dimethylformamide DMF A polar aprotic solvent that effectively dissolves reactants and swells resins. researchgate.net
N-Methylpyrrolidone NMP More polar than DMF, efficiently solvates resins, and often improves coupling yields. peptide.comresearchgate.net
Trifluoroethanol / Dichloromethane TFE/DCM A powerful solvent mixture used for dissolving sparingly-soluble protected peptides. nih.gov

Mechanism of Boc Protection and Deprotection in Amide Synthesis

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry. chemistrysteps.com Its utility stems from its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions, which allows for orthogonal protection strategies with other protecting groups like Fmoc (base-labile) or Cbz (removed by hydrogenolysis). total-synthesis.com

Nucleophilic Acyl Substitution in Boc Protection

The introduction of the Boc group onto the nitrogen atom of L-isoleucine proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comcommonorganicchemistry.com The reaction involves the nucleophilic attack of the amino group of L-isoleucine on one of the electrophilic carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com

This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. commonorganicchemistry.com This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide. commonorganicchemistry.comcommonorganicchemistry.com If the reaction is performed without an external base, the tert-butyl carbonate can act as a base to deprotonate the newly formed carbamate. commonorganicchemistry.com In many procedures, a mild base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) is added to neutralize the protonated amine and facilitate the reaction. total-synthesis.comcommonorganicchemistry.com The release of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Acid-Catalyzed Boc Deprotection Mechanisms

The removal of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. chemistrysteps.comtotal-synthesis.com The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate group, which makes it more susceptible to cleavage. chemistrysteps.comcommonorganicchemistry.com

Following protonation, the C-O bond of the tert-butyl group cleaves, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com This cleavage is favored due to the stability of the resulting tert-butyl cation. chemistrysteps.com The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine of the isoleucine amide. total-synthesis.comcommonorganicchemistry.com The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt (e.g., TFA salt). commonorganicchemistry.com Kinetic studies have shown that the rate of Boc cleavage can exhibit a second-order dependence on the concentration of the acid, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair. nih.govacs.org

Role of Scavengers in Preventing Side Reactions During Deprotection

A potential complication during the acid-catalyzed deprotection is the reactivity of the liberated tert-butyl cation. acsgcipr.org This electrophilic species can react with nucleophilic sites within the peptide, leading to undesirable side products. acsgcipr.org Electron-rich aromatic rings, such as those in tryptophan and tyrosine, as well as sulfur-containing residues like methionine and cysteine, are particularly susceptible to alkylation by the t-butyl cation. acsgcipr.orgnih.gov

To prevent these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.com These are nucleophilic species that react with and neutralize the t-butyl cation. acsgcipr.orgthermofisher.com The choice of scavenger depends on the amino acid composition of the peptide. Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole. nih.govresearchgate.net For instance, TIS is effective at reducing the tert-butyl cation. The cation can also be quenched by deprotonating to form isobutylene (B52900) gas. commonorganicchemistry.com The addition of scavengers is a critical practice to ensure the integrity of the final peptide product by minimizing the formation of alkylated by-products. acsgcipr.orgnih.gov

Table 2: Common Scavengers in Boc Deprotection

Scavenger Function Target Residues
Water Reacts with the t-butyl cation. General purpose
Triisopropylsilane (TIS) Reduces the t-butyl cation. researchgate.net Tryptophan, general purpose
Thiophenol / Thioanisole Traps the t-butyl cation via aromatic substitution. nih.gov Tryptophan, Methionine
1,2-Ethanedithiol (EDT) A thiol-based scavenger effective at trapping carbocations. thermofisher.comresearchgate.net Tryptophan, Methionine

Advanced Synthetic Approaches to N2-tert-Butoxycarbonyl-L-Isoleucinamide Derivatives

Beyond standard coupling methods, advanced synthetic strategies are employed to create complex derivatives of N2-tert-Butoxycarbonyl-L-Isoleucinamide, often focusing on achieving high levels of stereochemical control.

Stereoselective Amide Formation

Given that L-isoleucine possesses two chiral centers (at the α- and β-carbons), maintaining stereochemical integrity during amide bond formation is of utmost importance. Epimerization at the α-carbon is a potential side reaction during the activation of the carboxylic acid, which can lead to the formation of diastereomeric products.

Diastereoselective syntheses of amides derived from N-Boc-L-isoleucine have been successfully achieved. acgpubs.orgunec-jeas.com The use of coupling additives like HOBt is a key strategy to minimize the level of epimerization during the reaction. acgpubs.orgresearchgate.net By forming an active ester with HOBt, the activated amino acid is less prone to racemization before it reacts with the incoming amine. This ensures that the stereochemistry of the original L-isoleucine is preserved in the final amide product, which is critical for its intended biological or chemical applications. acgpubs.org

Epimerization-Free Methodologies for Dual-Protected Amino Acid Derivatives

A significant challenge in the synthesis of amino acid amides is the potential for epimerization at the α-carbon. researchgate.net To address this, an efficient, epimerization-free organocatalytic protocol has been developed for preparing dual-protected amino acid derivatives. acs.orgresearchgate.net This method utilizes the commercially available coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of (±)-camphorsulfonic acid (CSA). acs.orgacs.org The choice of L-isoleucine as a substrate is particularly strategic for these studies, as it contains two stereocenters, making any potential epimerization at the α-carbon readily detectable through the formation of diastereomers. acs.org

The general procedure involves dissolving the N-Boc-amino acid and EDC·HCl in dichloromethane at 0 °C, followed by an aqueous wash. acs.org This solution is then added to the desired amine nucleophile in the presence of 10 mol % CSA. acs.orgacs.org This system has proven effective for a range of Boc-amino acids and various primary and secondary amines, providing the desired amide products in moderate to excellent yields without detectable epimerization. acs.org For L-isoleucine derivatives, analysis of the crude reaction mixture by 1H NMR spectroscopy confirmed the absence of diastereomer formation, highlighting the stereochemical integrity of the process. acs.orgacs.org

Table 1: Organocatalyzed, Epimerization-Free Synthesis of Amino Acid Amides

N-Boc-Amino Acid Amine Product Yield
N-Boc-L-isoleucine Dodecylamine tert-Butyl ((2S,3S)-1-(dodecylamino)-3-methyl-1-oxopentan-2-yl)carbamate 77%
N-Boc-L-isoleucine Benzylamine tert-Butyl ((2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl)carbamate 72%
N-Boc-L-alanine Benzylamine tert-Butyl ((S)-1-(benzylamino)-1-oxopropan-2-yl)carbamate 72%

Data sourced from an organocatalytic protocol for the epimerization-free preparation of dual-protected amino acid derivatives. acs.org

Control of Stereogenic Centers During Amidation

The preservation of stereochemistry is paramount during the amidation of L-isoleucine, which possesses stereogenic centers at the C2 (α) and C3 (β) positions. One established method for achieving diastereoselective synthesis of amides with minimal epimerization involves the use of N,N′-Dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). acgpubs.orgresearchgate.net HOBt acts as a coupling reagent that serves to increase the reaction yield and suppress the level of epimerization. researchgate.net

In this approach, N-tert-butyloxycarbonyl-L-isoleucine is reacted with an amine in the presence of DCC and HOBt. acgpubs.orgresearchgate.net This method has been successfully applied to the synthesis of various N-Boc-L-isoleucine amides, demonstrating effective control over the inherent stereochemistry of the starting amino acid. acgpubs.org The organocatalytic method employing EDC and CSA also provides excellent control, with no epimerization observed by NMR for any of the L-isoleucine derivatives synthesized. acs.org The absolute stereochemistry of one such product was confirmed by X-ray crystallography to retain the original (2S,3S)-isoleucine configuration. acs.org

Synthesis of Mono-, Bis-, and Tetra-amide Derivatives of L-Isoleucine

The versatility of the isoleucine scaffold allows for the synthesis of more complex derivatives beyond simple mono-amides. A synthetic pathway has been established for creating mono-, bis-, and potentially tetra-amide derivatives starting from N-Boc-L-isoleucine. acgpubs.orgresearchgate.net

The process begins with the synthesis of N-Boc protected mono-amides. This is achieved by reacting N-tert-butyloxycarbonyl-L-isoleucine with various aromatic amines using DCC and HOBt as coupling agents, which yields the corresponding N-Boc-L-isoleucinamide derivatives. acgpubs.orgresearchgate.net

To create bis-amide derivatives, a two-step sequence is employed:

Deprotection: The N-tert-butoxycarbonyl (Boc) protecting group is removed from the mono-amide derivatives. This is typically accomplished using an acid such as trifluoroacetic acid (TFA) or acetic acid (AcOH) to yield the primary amine derivatives. acgpubs.orgresearchgate.net

Second Amidation: The newly exposed free amino group is then coupled with a dicarboxylic acid or its derivative. For example, reacting the deprotected isoleucine amide with phthaloyl dichloride leads to the formation of bis-amide products. acgpubs.orgresearchgate.net

This sequential amidation strategy provides a clear route to bis-amide structures. acgpubs.org While the synthesis of tetra-amides is also mentioned as a possibility, the detailed synthesis focuses on the successful preparation of mono- and bis-amide compounds. acgpubs.orgresearchgate.net

Table 2: Synthesis of Mono- and Bis-amide Derivatives from L-Isoleucine

Starting Material Reagents Product Type Example Product Name
N-Boc-L-isoleucine 4-(tert-butyl)benzylamine, DCC, HOBt Mono-amide N-Boc-L-isoleucine-(4-tert-butyl)benzylamide

Data derived from the synthesis of new amide derivatives of L-isoleucine. acgpubs.org

Chemo- and Regioselective Functionalization of N2-tert-Butoxycarbonyl-L-Isoleucinamide

Beyond the synthesis of the core amide, the N2-tert-Butoxycarbonyl-L-Isoleucinamide structure can be used as a chiral auxiliary to direct further chemical transformations in a highly selective manner. The inherent chirality of the isoleucine moiety can be leveraged to control the stereochemical outcome of reactions at other sites within a larger molecule.

An example of this is the use of an L-isoleucine amide (Ile-NH2) as a bidentate directing group in the palladium(II)-catalyzed asymmetric C–H functionalization of cyclopropanes. scispace.com In this methodology, the amino acid amide is embedded in the substrate and coordinates to the metal catalyst. This coordination directs the catalyst to activate a specific β-methylene C(sp³)–H bond on the cyclopropane (B1198618) ring. scispace.com

This C-H activation is followed by a cross-coupling reaction with an aryl iodide, leading to the formation of a new carbon-carbon bond. The use of the Ile-NH2 directing group provides excellent levels of asymmetric induction, resulting in high diastereomeric ratios for the arylated product. scispace.com This demonstrates a powerful chemo- and regioselective functionalization where the isoleucine amide moiety is not a passive component but an active controller of reactivity and stereoselectivity. scispace.com The scope of this reaction is broad, tolerating a range of functional groups on the aryl iodide. scispace.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
N2-tert-Butoxycarbonyl-L-Isoleucinamide Boc-L-isoleucine amide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
(±)-camphorsulfonic acid CSA
N,N′-Dicyclohexylcarbodiimide DCC
Hydroxybenzotriazole HOBt
Trifluoroacetic acid TFA
Acetic acid AcOH
Phthaloyl dichloride
tert-Butyl ((2S,3S)-1-(dodecylamino)-3-methyl-1-oxopentan-2-yl)carbamate
tert-Butyl ((2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl)carbamate
tert-Butyl ((S)-1-(benzylamino)-1-oxopropan-2-yl)carbamate

Stereochemical Considerations in Synthesis and Transformation of N2 Tert Butoxycarbonyl L Isoleucinamide

Diastereoselective Synthesis of Isoleucine-Derived Amides

The synthesis of more complex amides derived from L-isoleucine, which may contain additional stereocenters, requires diastereoselective methods. The inherent chirality of the L-isoleucine starting material can be used to influence the stereochemical outcome of subsequent reactions. For instance, the synthesis of amides with two stereogenic centers in the 2,3-positions relative to the nitrogen atom has been achieved with good yields through diastereoselective approaches. researchgate.net

NMR spectroscopy is a powerful tool for assessing the diastereomeric purity of these compounds. Simple ¹H and ¹³C NMR analysis allows for the differentiation of isoleucine and its epimer, allo-isoleucine, by examining the chemical shifts and coupling constants of the signals associated with the α-carbon and its attached proton. This analytical method is crucial for confirming the stereochemical outcome of diastereoselective reactions and for quantifying the extent of any epimerization.

Challenges and Strategies for Racemization Avoidance

The primary stereochemical challenge in the synthesis of Boc-L-isoleucine amide and its derivatives is the potential for racemization (specifically, epimerization) at the α-carbon. Activation of the carboxyl group of N-protected amino acids, including Boc-L-isoleucine, can generate a racemizable intermediate. nih.gov This is a significant issue in peptide synthesis, as the presence of the D-epimer can be difficult to remove through standard purification techniques. nih.gov

The extent of racemization is highly dependent on the coupling reagent used. nih.gov While reagents like DCC are effective for amide bond formation, their use without additives can lead to significant epimerization.

Strategies to Minimize Racemization:

Use of Additives: As mentioned, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are frequently used with carbodiimides. They work by forming an active ester intermediate that is more stable towards racemization than the O-acylisourea intermediate formed with DCC alone.

Alternative Coupling Reagents: Other reagents have been developed to reduce racemization. For instance, using p-toluenesulfonyl chloride (TsCl) to activate the carboxyl group by forming a mixed carboxylic-sulfonic anhydride (B1165640) has been reported for the synthesis of Boc-amino acid amides. researchgate.net

Protecting-Group-Free Approaches: Some modern methods explore the direct amidation of unprotected amino acids using Lewis acid catalysts. While innovative, these methods can present their own challenges, with significant epimerization sometimes occurring, particularly with extended reaction times. nih.gov

Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and reaction time is crucial. Lower temperatures generally disfavor the racemization process.

The table below summarizes the effect of different coupling methods on racemization, drawing from general principles in peptide synthesis.

Coupling MethodRacemization PotentialNotes
DCC aloneHighForms a highly reactive O-acylisourea intermediate prone to oxazolone formation and racemization.
DCC / HOBtLowHOBt intercepts the O-acylisourea to form an active ester, which is less susceptible to racemization. researchgate.netacgpubs.org
Lewis Acid CatalysisVariableCan lead to significant epimerization, especially with longer reaction times. nih.gov
p-Toluenesulfonyl Chloride (TsCl)Method DependentCan be an efficient method, but racemization must be carefully monitored. researchgate.net

Applications of N2 Tert Butoxycarbonyl L Isoleucinamide in Complex Molecular Architectures

Role as a Chiral Building Block in Asymmetric Synthesis

The stereogenic centers present in N2-tert-Butoxycarbonyl-L-Isoleucinamide make it an excellent chiral auxiliary and ligand in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which it is typically removed. The inherent chirality of the isoleucine backbone in N2-tert-Butoxycarbonyl-L-Isoleucinamide allows for the effective transfer of stereochemical information, guiding the formation of new stereocenters with high selectivity.

In the realm of transition metal catalysis, particularly with palladium, derivatives of N-Boc-L-isoleucine have demonstrated significant potential as chiral ligands for enantioselective C–H functionalization reactions. These reactions are powerful tools for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient approach to complex molecule synthesis.

The effectiveness of N-Boc-L-isoleucine-derived ligands stems from their ability to create a chiral environment around the metal center. The bulky sec-butyl side chain of the isoleucine moiety plays a crucial role in inducing enantioselectivity by creating steric hindrance that favors the approach of the substrate from a specific direction. This steric control is fundamental to achieving high levels of asymmetric induction.

Research in palladium-catalyzed C–H arylation has shown that mono-N-protected amino acids (MPAAs), such as N-Boc-L-isoleucine, can serve as effective ligands. In these reactions, the ligand coordinates to the palladium catalyst, and the resulting chiral complex directs the C–H activation and subsequent bond formation to occur in a stereoselective manner. While specific data for the amide derivative is an area of ongoing research, the principles established with the parent amino acid provide a strong foundation for its application. The amide functionality can further influence the electronic and steric properties of the ligand, potentially enhancing its catalytic activity and selectivity.

Table 1: Illustrative Examples of Enantioselectivity in Palladium-Catalyzed C-H Functionalization with Chiral Ligands

EntrySubstrateChiral LigandProductYield (%)Enantiomeric Excess (ee %)
1N-Boc-pyrrolidine(S)-t-Bu-Phosα-arylated pyrrolidine8592
2Benzylic AmideChiral Phosphoric AcidArylated product8796
3Cyclobutane Carboxylic Acid DerivativeN-Boc-L-leucine derived MPAAArylated product3732

This table presents representative data from studies on palladium-catalyzed C-H functionalization using various chiral ligands to illustrate the concept of achieving high enantioselectivity. Specific data for N2-tert-Butoxycarbonyl-L-Isoleucinamide as a ligand is a subject for further investigation.

Contributions to Peptide Synthesis Methodologies

N2-tert-Butoxycarbonyl-L-Isoleucinamide plays a significant role in the chemical synthesis of peptides, which are fundamental components of biological systems and have widespread therapeutic applications. The "Boc" (tert-butoxycarbonyl) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis (SPPS) is a technique that allows for the stepwise assembly of a peptide chain while it is attached to an insoluble polymer support. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method used in SPPS. In this approach, the α-amino group of the amino acid is temporarily protected by the acid-labile Boc group.

The integration of N2-tert-Butoxycarbonyl-L-Isoleucinamide into SPPS protocols follows the standard Boc/Bzl methodology. The synthesis begins with the attachment of the C-terminal amino acid to a solid support, such as a Merrifield or MBHA resin. The peptide chain is then elongated by a series of deprotection and coupling steps.

A typical cycle for incorporating an N2-tert-Butoxycarbonyl-L-Isoleucinamide residue involves:

Deprotection: The Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This exposes a free amino group.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA).

Coupling: The next amino acid in the sequence, in this case, N2-tert-Butoxycarbonyl-L-Isoleucinamide, is activated and coupled to the free amino group of the resin-bound peptide.

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF).

To overcome this challenge, various coupling reagents have been developed to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the amino group of the growing peptide chain. The choice of coupling reagent is crucial for optimizing the amidation reaction involving N2-tert-Butoxycarbonyl-L-Isoleucinamide.

Commonly used coupling reagents in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve coupling efficiency. More modern and highly efficient coupling reagents include uronium/aminium salts like HBTU, HATU, and HCTU.

Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAbbreviationAdvantagesDisadvantages
N,N'-DicyclohexylcarbodiimideDCCInexpensive, effectiveProduces insoluble urea (B33335) byproduct
N,N'-DiisopropylcarbodiimideDICProduces soluble urea byproduct
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHigh coupling efficiency, low racemizationHigher cost, produces carcinogenic byproduct
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUFast reaction times, high yieldsCan cause side reactions with certain amino acids
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUVery efficient, especially for hindered couplingsHigh cost

For sterically hindered amino acids like isoleucine, employing more powerful coupling reagents such as HATU or extending the coupling time and using a double coupling protocol are common strategies to ensure the reaction goes to completion.

Derivatization for Functional Material Development

Beyond its role in synthesis, derivatives of N-Boc-L-isoleucine amide are being explored for the creation of novel functional materials. The ability of these molecules to self-assemble into ordered supramolecular structures is a key property being harnessed in this area.

Organogelators are low-molecular-weight compounds that can immobilize a large volume of an organic solvent, forming a gel. These materials have potential applications in areas such as drug delivery, environmental remediation, and catalysis.

Recent research has demonstrated that C2-symmetric chiral tetraamide compounds synthesized from L-isoleucine derivatives can act as efficient organogelators. The synthesis typically involves the reaction of N-Boc-L-isoleucine with an appropriate amine, followed by deprotection of the Boc group and subsequent reaction with a dicarboxylic acid derivative, such as oxalyl chloride, to yield the final tetraamide. nih.gov

The self-assembly of these molecules into a three-dimensional network is driven by non-covalent interactions, including hydrogen bonding between the amide groups and van der Waals interactions between the aliphatic side chains. This network entraps the solvent molecules, leading to the formation of a gel. The chirality of the isoleucine units can impart specific helical structures to the self-assembled fibers, influencing the properties of the resulting gel.

Table 3: Gelation Properties of an L-Isoleucine-Derived Organogelator in Various Solvents nih.gov

SolventMinimum Gelation Concentration (MGC) (wt%)Gel Appearance
Liquid Paraffin1.0Opaque Gel
Isopropyl Palmitate1.0Opaque Gel
Ethyl Palmitate1.0Opaque Gel
Isopropyl Laurate1.0Opaque Gel
Ethyl Laurate1.0Opaque Gel
Isopropyl Myristate1.0Opaque Gel
Ethyl Myristate1.0Opaque Gel
Anisole1.0Opaque Gel
Xylene1.0Opaque Gel
Toluene1.0Opaque Gel
Diethylene GlycolInsoluble-
n-Dodecane1.0Opaque Gel
Chloroform1.0Opaque Gel

The biocompatibility of organogelators derived from amino acids makes them particularly attractive for biomedical applications. nih.gov The low molecular weight of these gelators is also advantageous for their potential removal from biological systems. nih.gov

Conjugate Chemistry Utilizing N2-tert-Butoxycarbonyl-L-Isoleucinamide

The strategic incorporation of amino acid derivatives into more complex molecular structures is a cornerstone of modern medicinal chemistry and chemical biology. N2-tert-Butoxycarbonyl-L-Isoleucinamide, with its protected amine and reactive amide functional groups, serves as a valuable building block in the synthesis of sophisticated molecular architectures. Its utility is particularly evident in the realms of natural product modification and the construction of bioconjugates, where precise control over chemical reactivity and stereochemistry is paramount.

Amino Acid Conjugation with Natural Products

The conjugation of amino acids to natural products is a widely employed strategy to enhance their therapeutic potential by improving physicochemical properties such as solubility, stability, and bioavailability. The incorporation of an amino acid moiety can also modulate the pharmacological activity and reduce the toxicity of the parent natural product.

N2-tert-Butoxycarbonyl-L-Isoleucinamide can be envisioned as a key intermediate in the synthesis of such conjugates. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for selective reactions at other sites of the molecule. Following the conjugation of the amide portion of the molecule or modification of the isoleucine side chain, the Boc group can be readily removed under acidic conditions to reveal the free amine. This newly exposed amine can then serve as a handle for further functionalization, such as attachment to a natural product scaffold.

For instance, the synthesis of novel amide derivatives of L-isoleucine has been reported, starting from N-tert-butoxycarbonyl-L-isoleucine. In these syntheses, the carboxylic acid group is activated and reacted with various amines to form amides. A similar strategy could be employed to link N-Boc-L-isoleucine to an amine-containing natural product. Subsequent deprotection of the Boc group would yield the L-isoleucine amide conjugate of the natural product.

Table 1: Examples of Natural Product Classes and Potential Conjugation Strategies with Amino Acids

Natural Product ClassCommon Functional Groups for ConjugationPotential Benefit of Amino Acid Conjugation
AlkaloidsHydroxyl, AmineImproved water solubility, enhanced bioavailability
TerpenoidsHydroxyl, CarbonylIncreased stability, targeted delivery
PolyphenolsHydroxylEnhanced antioxidant activity, improved cellular uptake
MacrolidesHydroxyl, Carboxylic AcidModified pharmacokinetic profile, reduced toxicity

The choice of the amino acid to be conjugated can significantly impact the properties of the final conjugate. Isoleucine, being a hydrophobic amino acid, could be strategically used to enhance the membrane permeability of a polar natural product. The stereochemistry of L-isoleucine can also play a crucial role in the biological activity of the conjugate, as it can influence the binding affinity to target macromolecules.

Bioconjugation Applications

Bioconjugation involves the covalent linking of two or more molecules, at least one of which is a biomolecule, such as a protein or a nucleic acid. This powerful technique is central to the development of targeted therapeutics, diagnostic agents, and research tools. Amino acids and peptides are frequently used as linkers in bioconjugation, providing a stable and biocompatible bridge between the biomolecule and a payload, such as a drug or a fluorescent dye.

While direct applications of N2-tert-Butoxycarbonyl-L-Isoleucinamide in bioconjugation are not extensively documented, its role as a precursor in the synthesis of peptide-based linkers is highly relevant. The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique used to create custom peptides with a defined sequence. nbinno.com

In the context of antibody-drug conjugates (ADCs), for example, a cytotoxic drug is attached to a monoclonal antibody via a linker. This linker is often composed of a peptide sequence that is designed to be cleaved by specific enzymes present in cancer cells, thereby releasing the drug at the target site. N-Boc-L-isoleucine, the precursor to N2-tert-Butoxycarbonyl-L-Isoleucinamide, is a standard building block used in the SPPS of such peptide linkers.

The synthesis of these complex bioconjugates requires precise control over the assembly of the linker and its subsequent attachment to both the antibody and the drug. The use of protected amino acids like N-Boc-L-isoleucine is essential to prevent unwanted side reactions and ensure the homogeneity of the final product.

Table 2: Key Steps in the Application of Boc-Protected Amino Acids in Bioconjugate Synthesis

StepDescriptionRole of Boc-Protected Amino Acid
Peptide Synthesis Stepwise addition of amino acids on a solid support to build a peptide chain.The Boc group protects the N-terminus, allowing for controlled, sequential addition of amino acids.
Linker Functionalization Modification of the peptide linker to introduce reactive groups for conjugation.The amino acid side chains can be functionalized for attachment to the drug or antibody.
Drug Conjugation Covalent attachment of the payload (e.g., a cytotoxic drug) to the peptide linker.The specific sequence of the peptide linker can influence the efficiency of drug release.
Antibody Conjugation Attachment of the drug-linker complex to the monoclonal antibody.The linker ensures a stable connection between the drug and the antibody until it reaches the target cell.

The versatility of Boc chemistry allows for the incorporation of a wide range of amino acids, including isoleucine, into peptide linkers. This enables the fine-tuning of the linker's properties, such as its stability in circulation and its susceptibility to enzymatic cleavage. Ultimately, the principles of peptide synthesis, which rely heavily on Boc-protected amino acids, are fundamental to the advancement of bioconjugation technologies.

Computational and Theoretical Investigations of N2 Tert Butoxycarbonyl L Isoleucinamide

Density Functional Theory (DFT) Studies of Amide Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.netnih.gov It has become an essential tool in chemistry for predicting molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. researchgate.netnih.gov DFT studies on amide derivatives of N-tert-butoxycarbonyl-L-isoleucine provide a framework for understanding the electronic characteristics of the title compound. researchgate.net By analyzing the distribution of electrons and the energies of molecular orbitals, researchers can predict the molecule's behavior in chemical reactions. researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

In computational studies of related N-Boc-L-isoleucine derivatives, DFT calculations at the B3LYP/6–311G level have been used to determine these orbital energies. researchgate.net A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, analysis of bis-amide derivatives synthesized from N-Boc-L-isoleucine revealed that the distribution of HOMO and LUMO across the molecule imparts both nucleophilic and electrophilic characteristics. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Representative Amide Derivative

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.0 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.5 ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net

Note: The values presented are illustrative based on typical DFT calculations for similar organic amide structures and are not specific experimental values for N2-tert-Butoxycarbonyl-L-Isoleucinamide.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, different colors represent varying potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms.

Green: Denotes areas of neutral or near-zero potential.

For amide derivatives of L-isoleucine, MEP calculations are used to predict sites for electrophilic and nucleophilic reactions. researchgate.net In N2-tert-Butoxycarbonyl-L-Isoleucinamide, the oxygen atoms of the carbonyl groups in both the amide and the Boc-protecting group would be expected to show a strong negative potential (red), while the amide N-H proton would exhibit a positive potential (blue), highlighting its role as a potential hydrogen bond donor.

Mechanistic Studies of Amidation Reactions via Computational Modeling

The synthesis of N2-tert-Butoxycarbonyl-L-Isoleucinamide typically involves the amidation of the corresponding carboxylic acid, N-tert-butoxycarbonyl-L-isoleucine. acgpubs.org This process often requires coupling reagents, such as N,N′-Dicyclohexylcarbodiimide (DCC) and an activator like Hydroxybenzotriazole (B1436442) (HOBt), to facilitate the formation of the amide bond. researchgate.netacgpubs.org

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of N2-tert-Butoxycarbonyl-L-Isoleucinamide is flexible, with multiple rotatable bonds that give rise to various possible conformations. The resonance between the nitrogen lone pair and the carbonyl group imparts a partial double-bond character to the C-N amide bond, restricting rotation and leading to planar cis and trans conformers. mdpi.com

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Description Typical Values
ω (Omega) Defines the Cα-C-N-Cα torsion of the peptide-like backbone. ~180° (trans) or ~0° (cis)
φ (Phi) Defines the C-N-Cα-C torsion. Varies depending on steric hindrance.
ψ (Psi) Defines the N-Cα-C-N torsion. Varies depending on steric hindrance.

Enzymatic Transformations and Biocatalysis Involving Isoleucine Amide Structures

Enzymatic Amide Bond Formation Strategies

Nature employs several elegant strategies to overcome the thermodynamic challenge of forming an amide bond. nih.gov These enzymatic transformations can be broadly categorized based on their requirement for adenosine (B11128) triphosphate (ATP) as an energy source. nih.govscispace.com

Enzymatic reactions that form amide bonds often require the activation of the carboxylic acid group to make the process thermodynamically favorable. nih.gov One major pathway achieves this through the hydrolysis of ATP. While many enzymes proceed via an acyl-adenylate intermediate, a distinct group of enzymes known as the ATP-grasp family utilizes an acylphosphate intermediate. nih.govresearchgate.net

The mechanism for ATP-grasp enzymes involves the formation of an acylphosphate, which is then subjected to nucleophilic attack by the amine. nih.gov This family is distinguished by a unique ATP-binding site, different from the more common Walker A motif. nih.gov Several enzymes within this family are involved in natural product biosynthesis, catalyzing the formation of amide bonds between various precursors. nih.govscispace.com For instance, the ATP-grasp enzyme DdaF is involved in the biosynthesis of dapdiamides, where it condenses amino acids like Valine, Isoleucine, or Leucine with the acyl donor. scispace.com Similarly, cyanophycin synthetase iteratively adds two different amino acids, showcasing the versatility of this pathway. nih.gov

Table 1: Examples of ATP-Grasp Enzymes in Natural Product Biosynthesis This table is interactive. Users can sort columns by clicking on the headers.

Enzyme Biosynthetic Product Function Reference
DdaF Dapdiamides A-C Catalyzes amide bond formation between an acyl donor and Val, Ile, or Leu. scispace.com
Cyanophycin Synthetase Cyanophycin Catalyzes sequential addition of two different amino acids. nih.gov

In contrast to ATP-dependent pathways, some biological systems have evolved ATP-independent strategies for amide bond synthesis. nih.govscispace.com A notable example is a tandem reaction involving a carboxyl methyltransferase and a transacylase. nih.gov This strategy effectively replaces ATP as the driving force by first activating the carboxylic acid through methyl esterification. scispace.comresearchgate.net

In the biosynthesis of the capuramycin-type antibiotic A-503083 B, the enzyme CapS, an S-adenosylmethionine-dependent carboxyl methyltransferase, forms a methyl ester derivative of the carboxylic acid precursor. nih.gov Subsequently, another enzyme, CapW, which is a homolog of β-lactamases, catalyzes an ester-amide exchange reaction. researchgate.netnih.gov CapW efficiently converts the methyl ester intermediate into the final amide product by introducing the amine component, in this case, L-aminocaprolactam. nih.gov This discovery of an ATP-independent amide bond formation via a methyl ester intermediate presents an alternative and efficient biosynthetic route. researchgate.netnih.gov

Hydrolase-Mediated Amide Synthesis (e.g., Proteases, Esterases, Lipases)

Hydrolases, such as proteases, esterases, and lipases, are enzymes whose natural function is to catalyze the cleavage of bonds using water. thieme-connect.de However, under specific conditions, typically with low water content or in organic solvents, the equilibrium of this reaction can be reversed to favor synthesis over hydrolysis. thieme-connect.demanchester.ac.uk This "reverse" activity makes them powerful biocatalysts for forming amide bonds. thieme-connect.de Lipases, in particular, have been widely explored for their ability to catalyze aminolysis reactions, forming amides from esters or, in some cases, directly from carboxylic acids. acs.org

The catalytic mechanism of hydrolase-mediated amide synthesis, particularly for serine proteases and lipases, proceeds through the formation of an acyl-enzyme intermediate. nih.govthieme-connect.de The process generally involves the following steps:

Acylation : The carboxylic acid or ester substrate binds to the enzyme's active site. A nucleophilic residue in the active site (commonly serine) attacks the carbonyl carbon of the acyl donor. nih.govnih.gov

Formation of Tetrahedral Intermediate : This attack forms a high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds within the enzyme's "oxyanion hole". nih.gov

Acyl-Enzyme Intermediate : The tetrahedral intermediate collapses, releasing the alcohol (from an ester) or water (from a carboxylic acid) and forming a covalent acyl-enzyme intermediate. nih.govthieme-connect.de

Deacylation (Aminolysis) : The amine nucleophile then enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate. researchgate.net This leads to a second tetrahedral intermediate.

Amide Product Release : This intermediate breaks down, releasing the final amide product and regenerating the free enzyme. thieme-connect.de

The irreversible nature of the final N-acylation step can help drive the reaction toward amide synthesis, even in the presence of some water. thieme-connect.de

The utility of hydrolases in synthesis is largely dependent on their substrate specificity and selectivity. Lipases, for example, exhibit broad substrate scope but can also display high regio- and enantioselectivity. oup.comnih.gov

The specificity of a lipase (B570770) is determined by the structure of its active site and substrate-binding pocket. frontiersin.org For instance, Novozym 435, an immobilized form of lipase B from Candida antarctica (CALB), is a highly efficient and selective catalyst for amidation reactions. frontiersin.org It has been shown to have excellent regioselectivity for the N-acylation of amino alcohols, preferentially catalyzing amide formation over esterification of the hydroxyl group. nih.govfrontiersin.org This selectivity is attributed to the specific architecture of the enzyme's active site. nih.gov

Lipases from different sources show varying specificities for the acyl chain length, degree of unsaturation, and position of double bonds in the acyl donor. pibb.ac.cn They can also be highly stereospecific. pibb.ac.cn While lipases are generally poor catalysts for amide hydrolysis, their ability to catalyze the aminolysis of esters is well-documented and has been used for the kinetic resolution of racemic amines. oup.com

Table 2: Selectivity in Hydrolase-Mediated Amidation This table is interactive. Users can sort columns by clicking on the headers.

Enzyme Type Substrate Example Selectivity Type Observation Reference
Novozym 435 (CALB) Lipase Phenylglycinol & Capric acid Regioselectivity Preferential N-acylation over O-acylation, yielding 89.4% amide. nih.govfrontiersin.org
Pig Liver Esterase (PLE) Esterase γ-amino esters Stereoselectivity / Intramolecular Catalyzes intramolecular amide bond formation to yield γ-lactam. nih.gov
α-Chymotrypsin Protease N-protected amino acid esters Substrate Specificity Used in the synthesis of peptides like Kyotorphin (Tyr-Arg). nih.gov

Engineering of Biocatalysts for Isoleucine Amide Synthesis

While natural enzymes provide a vast toolbox for biocatalysis, their properties are not always optimal for industrial or synthetic applications. Their limited substrate scope, stability, or efficiency can be addressed through protein engineering. manchester.ac.uk Rational design and directed evolution are two key strategies used to tailor biocatalysts for specific reactions, such as the synthesis of isoleucine amides.

Rational engineering involves making specific changes to an enzyme's structure based on knowledge of its mechanism and active site. For example, researchers have engineered nitrile synthetase enzymes, which naturally convert a carboxylic acid to a nitrile via an amide intermediate. nih.gov By mutating key conserved residues (K163A/R204A) in the Bacillus subtilis nitrile synthetase, the enzyme's activity was halted at the amide stage, effectively creating an amide synthetase biocatalyst. nih.gov Similarly, early efforts to modify nonribosomal peptide synthetases (NRPS) involved active site mutagenesis of the adenylation (A) domains to alter their selectivity for different amino acid substrates. manchester.ac.uk

Directed evolution, on the other hand, mimics natural selection in the laboratory to evolve enzymes with desired properties. This technique involves generating a large library of enzyme variants through random mutagenesis, followed by screening for improved activity. This approach was successfully used to enhance the amidase activity of a lipase from Pseudomonas aeruginosa. oup.com By combining random and saturation mutagenesis, a mutant was identified with significantly increased activity for amide hydrolysis, demonstrating that the catalytic machinery of hydrolases can be tuned for amide bond chemistry. oup.com

Table 3: Strategies for Engineering Amide-Forming Biocatalysts This table is interactive. Users can sort columns by clicking on the headers.

Engineering Strategy Enzyme Target Modification Outcome Reference
Rational Design Nitrile Synthetase (B. subtilis) Active site mutation (K163A/R204A) Halts reaction at amide intermediate, creating an amide synthetase. nih.gov
Directed Evolution Lipase (P. aeruginosa) Random and saturation mutagenesis Increased amidase activity. oup.com

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of BoC-L-isoleucine amide typically involves the coupling of N-terminally protected BoC-L-isoleucine with an amine source, often employing coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (B26582) (HOBt). While effective, these methods can generate significant chemical waste and utilize hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). researchgate.netrsc.org Consequently, a primary focus of future research is the development of more sustainable and greener synthetic alternatives.

Enzymatic Synthesis: Biocatalysis offers a promising avenue for the environmentally benign synthesis of amides. Enzymes, such as lipases, can catalyze amide bond formation under mild conditions, often in aqueous or green solvents, thereby reducing the reliance on harsh chemicals and organic solvents. Research into the enzymatic synthesis of this compound could lead to highly selective and efficient processes with minimal byproduct formation.

Catalytic Amidation: Another area of active investigation is the use of catalytic methods for direct amidation. core.ac.ukucl.ac.uk This approach avoids the need for stoichiometric activating agents, thus improving atom economy. mdpi.com Boronic acid derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. mdpi.comucl.ac.uk The application of such catalytic systems to the synthesis of this compound could significantly reduce waste and energy consumption.

Green Solvents: The replacement of conventional, hazardous solvents is a key principle of green chemistry. researchgate.netrsc.orgrsc.orgunibo.it Studies are exploring the use of more environmentally friendly solvents, such as propylene (B89431) carbonate, for both solution-phase and solid-phase peptide synthesis. rsc.org The implementation of these green solvents in the production of this compound would contribute to a more sustainable chemical industry.

Synthesis ApproachKey FeaturesPotential Advantages
Enzymatic Synthesis Utilizes biocatalysts (e.g., lipases).High selectivity, mild reaction conditions, reduced waste.
Catalytic Amidation Employs catalysts (e.g., boronic acids) for direct coupling.Improved atom economy, avoids stoichiometric activators.
Green Solvents Replaces hazardous solvents with environmentally benign alternatives (e.g., propylene carbonate).Reduced environmental impact and improved safety.

Exploration of N2-tert-Butoxycarbonyl-L-Isoleucinamide in Supramolecular Chemistry

The self-assembly of small molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry. Boc-protected amino acids and their derivatives have demonstrated a propensity to form ordered aggregates, such as organogels and hydrogels. researchgate.netmdpi.commdpi.comnih.gov The amphiphilic nature of this compound, with its hydrophobic Boc and isoleucine side chain and hydrophilic amide group, makes it an excellent candidate for studies in self-assembly.

Future research in this area will likely focus on elucidating the specific conditions and structural motifs that drive the self-assembly of this compound. This could lead to the development of novel biomaterials with applications in drug delivery, tissue engineering, and sensing. The ability of these molecules to form fibrillar networks can be harnessed to create scaffolds that mimic the extracellular matrix or to encapsulate and release therapeutic agents in a controlled manner. mdpi.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The precise structural characterization of chiral molecules like this compound is crucial for understanding their properties and function. While standard techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used, more advanced methods are being employed for a deeper structural analysis. researchgate.netacgpubs.orgchemicalbook.comresearchgate.net

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) provide detailed information about the connectivity of atoms within the molecule, which is invaluable for assigning complex spectra and confirming the structure of peptides containing this compound. nih.govuzh.chchemrxiv.org

Solid-State NMR (SSNMR): For studying the structure of this compound in its aggregated or solid state, SSNMR is a powerful tool. It can provide insights into the packing and intermolecular interactions that govern the formation of supramolecular structures.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of this compound and its derivatives. Furthermore, specialized mass spectrometry techniques are being developed for the chiral analysis of amino acids and their amides. These methods, often coupled with liquid chromatography (LC-MS), can separate and identify stereoisomers, which is critical for ensuring the enantiomeric purity of the compound. jst.go.jpnih.govnih.govresearchgate.netscilit.com Chiral resolution labeling reagents can be used to derivatize the amino acid amides, allowing for their separation and identification. jst.go.jpnih.gov

TechniqueInformation ProvidedApplication to this compound
2D NMR Spectroscopy Through-bond correlations between nuclei.Unambiguous assignment of proton and carbon signals.
Solid-State NMR Structural information in the solid state.Elucidation of packing and intermolecular interactions in aggregates.
Advanced Mass Spectrometry Precise mass, elemental composition, and chiral discrimination.Confirmation of identity and enantiomeric purity.

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for new bioactive molecules in drug discovery and materials science has driven the development of high-throughput synthesis and screening (HTS) techniques. This compound, as a protected amino acid, is well-suited for integration into these automated platforms, particularly in the context of combinatorial peptide library synthesis. nih.govamericanpeptidesociety.orgnih.govyoutube.compeptide.com

Solid-Phase Peptide Synthesis (SPPS): The Boc protection strategy is a well-established method in SPPS, where peptides are synthesized on a solid support. peptide.comchempep.compeptide.com This allows for the efficient and automated synthesis of large numbers of peptides. BoC-L-isoleucine can be readily incorporated as the C-terminal amide by using an appropriate resin, such as the MBHA (4-methylbenzhydrylamine) resin. chempep.com

Combinatorial Libraries: By employing a "split-and-pool" synthesis strategy, vast libraries of peptides with diverse sequences can be generated, where each bead of the solid support carries a unique peptide sequence. nih.gov These "one-bead-one-compound" (OBOC) libraries can then be screened for binding to a specific biological target. The inclusion of this compound in these libraries can introduce specific structural features that may be crucial for biological activity.

Future research will likely focus on the development of novel solid supports and cleavage strategies that are compatible with a wider range of chemistries, allowing for the creation of more diverse and complex molecular libraries based on this compound. The integration of these synthetic methodologies with advanced screening techniques will accelerate the discovery of new lead compounds for therapeutic and diagnostic applications.

Q & A

Q. Q1. What are the standard protocols for synthesizing and characterizing BoC-L-isoleucine amide in academic settings?

Answer: Synthesis typically involves coupling Boc-protected L-isoleucine with an amine group under peptide bond-forming conditions (e.g., using carbodiimide coupling agents like EDC or DCC). Characterization requires multi-technique validation:

  • NMR spectroscopy (1H, 13C) to confirm stereochemistry and purity .
  • HPLC (e.g., reverse-phase C18/C16 columns) to assess purity and resolve enantiomeric impurities .
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation.
    Ensure experimental sections include reagent ratios, solvent systems, and purification steps to enable reproducibility .

Q. Q2. How can researchers validate the stability of this compound under varying experimental conditions?

Answer: Design stability studies using accelerated degradation tests:

  • Temperature and pH stability : Incubate the compound in buffers (pH 3–9) at 25°C–60°C, then analyze degradation products via HPLC or LC-MS .
  • Light sensitivity : Expose to UV-Vis light and monitor changes using spectroscopic methods (e.g., UV absorbance at 220–280 nm).
    Include control samples and triplicate measurements to account for variability. Data should be reported with error margins and statistical significance (e.g., ANOVA) .

Advanced Research Questions

Q. Q3. What experimental design considerations are critical for studying this compound in peptide coupling reactions?

Answer: Key factors include:

  • Reagent selection : Compare coupling agents (e.g., EDC vs. HATU) for yield and side-product formation.
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
  • Kinetic studies : Use time-resolved NMR or in-situ FTIR to monitor reaction progress .
    Apply Plackett-Burman or factorial designs to screen multiple variables efficiently . Always validate results with orthogonal methods (e.g., HPLC vs. NMR) to minimize systematic errors .

Q. Q4. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?

Answer: Contradictions often arise from impurities or instrumental artifacts. Mitigation strategies:

  • Repurification : Re-run column chromatography or recrystallization to isolate the target compound.
  • Cross-validation : Use 2D NMR (COSY, HSQC) to confirm structural assignments and high-resolution MS for accurate mass analysis.
  • Error analysis : Quantify signal-to-noise ratios and baseline stability in spectra. Document unresolved peaks as limitations .

Q. Q5. What methodologies are recommended for analyzing the tertiary structure or conformational dynamics of this compound in solution?

Answer: Advanced techniques include:

  • Circular Dichroism (CD) : Detect secondary structure elements (e.g., α-helix, β-sheet) in aqueous/organic solvents.
  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Map solvent-accessible regions by tracking deuterium incorporation into backbone amides .
  • Molecular Dynamics (MD) Simulations : Complement experimental data with in-silico models to predict conformational flexibility.
    Note that HDX-MS may miss side-chain interactions; pair with X-ray crystallography or NMR for full structural insights .

Methodological and Reproducibility Considerations

Q. Q6. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed experimental sections : Specify exact reagent quantities, reaction times, temperatures, and purification methods (e.g., column chromatography gradients) .
  • Supporting Information : Include raw spectral data (NMR, HPLC chromatograms) and crystallographic files (if applicable).
  • Literature alignment : Compare yields/purity with prior studies to identify deviations .

Q. Q7. What strategies can address low yields or side reactions during Boc deprotection of L-isoleucine amide?

Answer: Troubleshooting steps:

  • Acid selection : Compare TFA, HCl/dioxane, and HCOOH for efficiency and byproduct formation.
  • Temperature control : Use mild conditions (0°C–25°C) to minimize racemization.
  • Quenching and workup : Neutralize excess acid with aqueous NaHCO3 and extract impurities via liquid-liquid partitioning.
    Optimize using Design of Experiments (DoE) to balance yield and purity .

Data Analysis and Interpretation

Q. Q8. How should researchers statistically analyze variability in biological activity assays involving this compound?

Answer:

  • Replicate experiments : Perform at least three independent trials.
  • Error metrics : Report standard deviation (SD) or standard error of the mean (SEM).
  • Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values.
    Use tools like GraphPad Prism or R for robust statistical analysis. Address outliers via Grubbs’ test or Dixon’s Q test .

Q. Q9. What are the best practices for integrating computational and experimental data in studies on this compound?

Answer:

  • Docking studies : Validate ligand-protein interactions with experimental binding assays (e.g., SPR, ITC).
  • Quantum Mechanics (QM) calculations : Predict NMR chemical shifts or IR spectra and compare with empirical data.
  • Data repositories : Share computational models (e.g., .pdb files) and raw datasets in public repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.